

Quinaprilat Hydrochloride: A Comprehensive Profile of its Physical and Chemical Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quinaprilat hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical stability profile of **quinaprilat hydrochloride**, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. Understanding the stability of this compound is critical for the development of robust pharmaceutical formulations and for ensuring its therapeutic efficacy and safety. This document details its physical and chemical properties, degradation pathways, and the analytical methodologies used to assess its stability.

Core Physical and Chemical Properties

Quinaprilat hydrochloride is a white to off-white amorphous powder.^[1] Its fundamental physical and chemical characteristics are summarized in the table below, providing a foundational understanding of the molecule.

Property	Value	Source
Molecular Formula	C25H31ClN2O5	[1]
Molecular Weight	475.0 g/mol	[1]
Appearance	White to off-white amorphous powder	[1]
Melting Point	120-130°C	[2]
Solubility	Soluble in water (31 mg/mL), methanol, and chloroform; almost insoluble in ethyl acetate or ether.	[2][3]
pKa (Strongest Acidic)	3.7	[4]
pKa (Strongest Basic)	5.2	[4]
Specific Rotation	+13.0° to +17.0° (c=20mg/mL in methanol)	[3]

Chemical Stability and Degradation Pathways

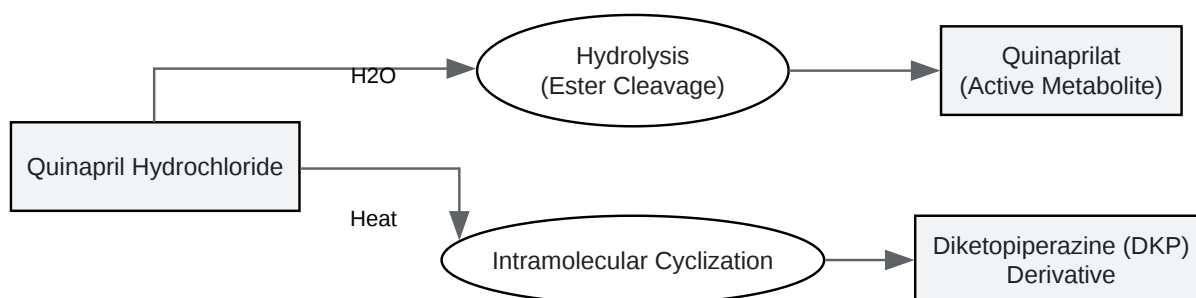
Quinaprilat hydrochloride is susceptible to degradation through two primary pathways: hydrolysis and intramolecular cyclization. The rate and extent of this degradation are significantly influenced by environmental factors such as pH, temperature, and humidity.

Degradation Pathways

The principal degradation reactions of **quinaprilat hydrochloride** are:

- **Hydrolysis:** The ester group in the quinapril molecule is hydrolyzed to its active metabolite, quinaprilat. This is a common degradation pathway for ester-containing drugs.[5]
- **Intramolecular Cyclization:** Quinapril can undergo an internal condensation reaction to form a diketopiperazine (DKP) derivative. This pathway is common for dipeptide-like structures.[5]
[6]

The degradation of quinapril hydrochloride in the solid state has been shown to follow first-order kinetics.[5] The formation of the diketopiperazine impurity is a significant stability concern, particularly at elevated temperatures.[6]



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Fig. 1: Primary degradation pathways of quinapril hydrochloride.

Influence of Environmental Factors

Temperature and Humidity: Increased temperature and relative humidity (RH) significantly accelerate the degradation of quinapril hydrochloride.[5] Studies have shown that in the presence of certain excipients, the degradation rate can be up to 100 times faster in a humid environment compared to the drug alone.[7]

pH: The pH of the environment plays a crucial role in the degradation pathway. In solution, the formation of the diketopiperazine impurity is accelerated by increasing the pH, which facilitates the formation of a zwitterionic form of quinapril that is more prone to cyclization.[6]

Excipients: Pharmaceutical excipients can have a profound impact on the stability of quinapril hydrochloride. Basic excipients, such as magnesium stearate, have been shown to significantly accelerate degradation, particularly in the presence of moisture.[7][8] In contrast, acidic excipients tend to result in greater stability.[7]

Quantitative Stability Data

The following tables summarize the quantitative data available on the degradation kinetics of quinapril hydrochloride under various conditions.

Table 1: Kinetic Parameters for the Degradation of Quinapril Hydrochloride in Tablets

Condition	Rate Constant (k)	Activation Energy (Ea)	Reference
Increased Temperature (333-383 K) and RH (up to 76%)	Follows first-order kinetics	-	[5]

Table 2: Degradation of Quinapril Hydrochloride in the Presence of Excipients at 318 K

Excipient	Condition	Observation	Reference
Povidone	76.4% RH	Accelerates degradation	[7]
Hydroxypropyl methylcellulose	76.4% RH	Accelerates degradation	[7]
Magnesium Stearate	76.4% RH	hundredfold faster degradation	[7]
Lactose	76.4% RH	Stabilizes the drug	[7]
Povidone, HPMC, HPC	0% RH	~tenfold slower degradation than at 76.4% RH	[7]
Lactose, Magnesium Stearate	0% RH (6 months)	No observed degradation	[7]

Experimental Protocols for Stability Assessment

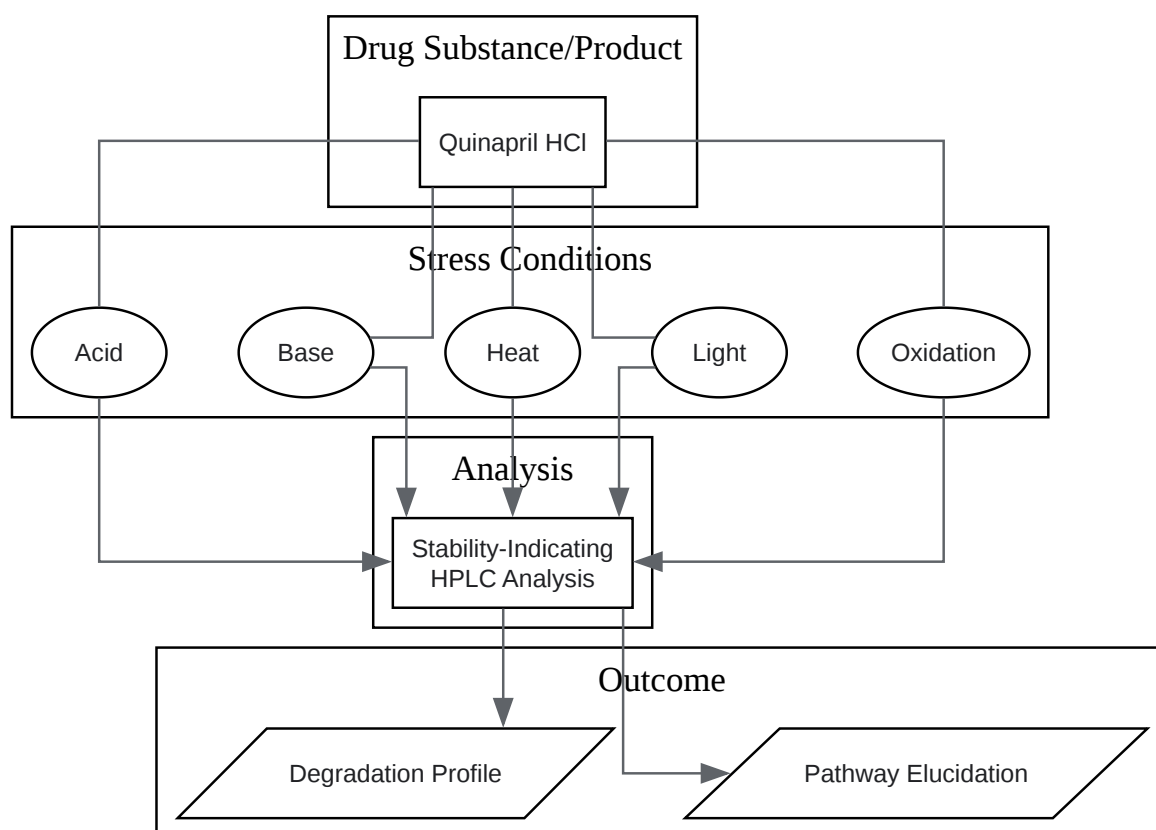
The stability of **quinaprilat hydrochloride** is primarily assessed using stability-indicating high-performance liquid chromatography (HPLC) methods. These methods are designed to separate the active pharmaceutical ingredient (API) from its degradation products, allowing for accurate quantification of both.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.

Typical Stress Conditions:

- Acid Hydrolysis: 0.1 N HCl at 60°C for 30 minutes.[9]
- Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.[9]
- Oxidative Degradation: Treatment with hydrogen peroxide.
- Thermal Degradation: Exposure to dry heat.
- Photodegradation: Exposure to UV light.



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Fig. 2: Workflow for forced degradation studies of quinapril hydrochloride.

Stability-Indicating HPLC Methodologies

Several HPLC methods have been developed and validated for the analysis of quinapril and its degradation products. The key parameters of these methods are summarized below.

Table 3: Examples of Stability-Indicating HPLC Methods for Quinapril Hydrochloride

Column	Mobile Phase	Flow Rate	Detection	Reference
Inertsil ODS C18 (150mm x 4.6mm, 5µm)	Phosphate buffer: Acetonitrile (26:74 v/v)	1.2 mL/min	210 nm	[9]
Inertsil C18 (150 x 4.6 ID, 5µm)	Mixed Phosphate buffer: Acetonitrile (40:60)	-	239 nm	[10]
RP-18	Acetonitrile and phosphate buffer (pH 4.6) in a gradient mode	-	216 nm	[11]
Hypersil MOS (250 mm x 4 mm ID, 5 mm)	Acetonitrile: Phosphate buffer pH 2.0 (50:50 v/v)	1.0 mL/min	220 nm	[7]

General Experimental Protocol for HPLC Analysis:

- **Sample Preparation:** A known concentration of quinapril hydrochloride is prepared in a suitable solvent, typically the mobile phase or a compatible diluent. For solid dosage forms, the tablets are crushed, and the powder is extracted with a solvent.[7][12]
- **Chromatographic Separation:** The prepared sample is injected into the HPLC system. The separation of quinapril from its degradation products is achieved on a reverse-phase column

using a mobile phase typically consisting of a buffer and an organic modifier.[7][9][10]

- Detection and Quantification: The separated components are detected using a UV detector at a specific wavelength. The peak areas of quinapril and its degradation products are used to quantify their respective concentrations.[7][9][10]

Conclusion

The stability of **quinaprilat hydrochloride** is a critical attribute that must be carefully considered during drug development. It is susceptible to degradation via hydrolysis and intramolecular cyclization, with temperature, humidity, pH, and excipients being key influencing factors. The use of validated stability-indicating HPLC methods is essential for accurately monitoring its stability and ensuring the quality, safety, and efficacy of pharmaceutical products containing quinapril. This guide provides a foundational understanding for researchers and drug development professionals working with this important therapeutic agent.

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